![molecular formula C13H21NO5 B2856831 Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate CAS No. 2490403-74-0](/img/structure/B2856831.png)
Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate
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Overview
Description
Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate is a chemical compound with the CAS Number: 2490403-74-0 . It has a molecular weight of 271.31 and its IUPAC name is tert-butyl (4-oxo-1,8-dioxaspiro [4.5]decan-3-yl)carbamate .
Molecular Structure Analysis
The Inchi Code of this compound is 1S/C13H21NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9H,4-8H2,1-3H3, (H,14,16) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Its density is 1.16g/cm3, boiling point is 375.5°C at 760 mmHg, and it has a flashing point of 180.9°C .Scientific Research Applications
Spirolactams as Pseudopeptides
Research on spirolactams, closely related to Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate, demonstrates their synthesis for use in peptide synthesis as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu. These compounds serve as mimetics for gamma-turn/distorted type II beta-turns in peptides, highlighting their potential in designing peptide-based therapeutics (Fernandez et al., 2002).
Synthesis of Biologically Active Compounds
A study on the synthesis of biologically active compounds using an intermolecular Ugi reaction involving gabapentin and tert-butyl isocyanide showcases the formation of novel N-cyclohexyl-3-oxo-2-azaspiro[4.5]decan-2-yl compounds. This research highlights the compound's utility in creating new classes of bioactive molecules, with theoretical studies emphasizing the role of electron-donating and withdrawing groups in influencing intramolecular hydrogen bond strength (Amirani Poor et al., 2018).
Boc Protecting Group Introduction
Tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD) has been described as a new reagent for introducing Boc protecting groups to amines, highlighting its efficiency and stability compared to traditional methods. This advancement is crucial for the preparation of N-Boc-amino acids and their esters, which are pivotal in peptide synthesis (Rao et al., 2017).
Photocatalyzed Amination
A photoredox-catalyzed amination using a tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate precursor developed in the lab establishes a new cascade pathway for assembling 3-aminochromones. This process broadens the applications of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPMCFSCQTJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2(C1=O)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate |
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